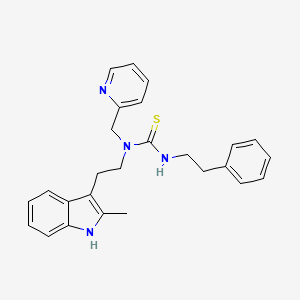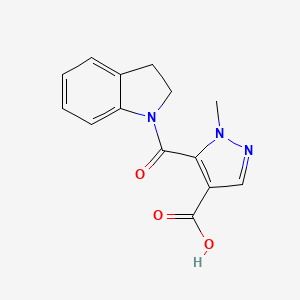
(2-甲氧基苄基)-(1-甲基哌啶-4-基)-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of 2-Methoxybenzylamine and 4-Methoxybenzyl alcohol , which are organic compounds used in laboratory settings .
Synthesis Analysis
While specific synthesis methods for “(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine” were not found, related compounds such as N-(2-methoxybenzyl)-acetamide have been synthesized from amide derivatives .Molecular Structure Analysis
The molecular structure of related compounds like 2-Methoxybenzyl alcohol has been analyzed using techniques such as single-crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 2-Methoxybenzyl alcohol include a molecular formula of C8H10O2, an average mass of 138.164 Da, and a mono-isotopic mass of 138.068085 Da .科学研究应用
作用机制
Target of Action
N-(2-methoxybenzyl)-1-methylpiperidin-4-amine, also known as (2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine, is a complex organic compoundSimilar compounds have been found to interact withserotonin receptors , specifically the 5-HT 2A/2C receptors . These receptors play a crucial role in various physiological functions, including mood regulation, anxiety, and cognitive processes.
Mode of Action
It may bind to the 5-HT 2A/2C receptors, triggering a series of biochemical reactions that lead to changes in cellular function .
Biochemical Pathways
The compound’s interaction with serotonin receptors can affect various biochemical pathways. For instance, activation of 5-HT 2A/2C receptors can influence the release of neurotransmitters like dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are involved in numerous physiological processes, including mood regulation, cognition, and motor control.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its target receptors and the subsequent biochemical reactions. For instance, activation of serotonin receptors could lead to changes in neurotransmitter release, potentially affecting mood, cognition, and other physiological processes .
实验室实验的优点和局限性
4M2MP has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, with the reaction of 1-methyl-4-piperidone with 2-methoxybenzyl bromide being the most common method. Additionally, 4M2MP is insoluble in water, making it easier to work with in aqueous solutions. However, 4M2MP can be toxic in high doses and should be handled with caution.
未来方向
There are a number of potential future directions for research on 4M2MP. One potential direction is to further investigate its potential therapeutic applications, such as its ability to act as a 5-HT1A receptor agonist and its potential anti-inflammatory properties. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential interactions with other compounds. Finally, further research could be conducted on its synthesis method, as well as on potential methods for improving the yield of the reaction.
合成方法
4M2MP can be synthesized from the reaction of 1-methyl-4-piperidone with 2-methoxybenzyl bromide. This reaction is performed in the presence of a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction proceeds via a nucleophilic substitution reaction, where the nucleophile is the piperidone and the electrophile is the 2-methoxybenzyl bromide. The reaction is typically carried out in a solvent such as ethanol, methanol, or acetonitrile.
安全和危害
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-16-9-7-13(8-10-16)15-11-12-5-3-4-6-14(12)17-2/h3-6,13,15H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFCVSFSSNPISO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390698.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2390700.png)
![2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione](/img/structure/B2390701.png)
![4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390704.png)
![3-(3-(phenylsulfonyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2390705.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2390706.png)


![1-allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2390710.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2390715.png)